REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[C:11]([OH:14])(=[O:13])[CH3:12]>[Co+2]>[C:11]([O:14][C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)(=[O:13])[CH3:12].[C:11]([O:14][C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][C:3]([O:14][C:11](=[O:13])[CH3:12])([CH2:4]3)[CH2:2]1)[CH2:8]2)(=[O:13])[CH3:12]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C12CC3CC(CC(C1)C3)C2
|
Name
|
Co(AA)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.05 mmol
|
Type
|
catalyst
|
Smiles
|
[Co+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 6 hours at 75° C. under an oxygen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC12CC3CC(CC(C1)C3)C2
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC12CC3(CC(CC(C1)C3)C2)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[C:11]([OH:14])(=[O:13])[CH3:12]>[Co+2]>[C:11]([O:14][C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)(=[O:13])[CH3:12].[C:11]([O:14][C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][C:3]([O:14][C:11](=[O:13])[CH3:12])([CH2:4]3)[CH2:2]1)[CH2:8]2)(=[O:13])[CH3:12]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C12CC3CC(CC(C1)C3)C2
|
Name
|
Co(AA)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.05 mmol
|
Type
|
catalyst
|
Smiles
|
[Co+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 6 hours at 75° C. under an oxygen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC12CC3CC(CC(C1)C3)C2
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC12CC3(CC(CC(C1)C3)C2)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |